molecular formula C22H27N5O4 B12164838 propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate

propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate

Cat. No.: B12164838
M. Wt: 425.5 g/mol
InChI Key: ISLNCBXMILAEDR-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridinyl group, a piperazinyl moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate typically involves a multi-step process. The initial step often includes the preparation of the piperazinyl and pyridinyl intermediates. These intermediates are then subjected to a series of reactions, including acylation and esterification, to form the final compound. Common reagents used in these reactions include acyl chlorides, esters, and various catalysts to facilitate the reaction under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial therapy .

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial properties[][9].

Uniqueness

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities

Biological Activity

Propan-2-yl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate, also known by its CAS number 1282140-70-8, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

PropertyValue
Molecular FormulaC22H27N5O4
Molecular Weight425.5 g/mol
CAS Number1282140-70-8

The compound's structure suggests that it may interact with various biological targets, particularly those involved in neurological and metabolic pathways. The presence of a piperazine moiety is often associated with activity at neurotransmitter receptors, such as serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Potential Targets:

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is involved in glucose metabolism and is a target for diabetes medications. Inhibitors of DPP-IV can enhance insulin secretion and reduce glucagon levels, leading to improved glycemic control.
  • Neurotransmitter Receptors : The piperazine group may facilitate binding to various receptors implicated in mood regulation and cognitive function.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. This activity is often assessed using the MTT assay, which measures cell viability.

Case Study :
A study investigating the antiproliferative effects of related compounds on human cancer cell lines demonstrated that certain derivatives could inhibit cell growth effectively. For example, derivatives with structural similarities showed IC50 values ranging from 20 µM to 50 µM against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines.

Neuroprotective Effects

Additionally, compounds with similar structural features have been evaluated for neuroprotective properties. Research indicates that they may help in reducing oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound:

  • Inhibition of DPP-IV : Preliminary data suggest that this compound may inhibit DPP-IV activity, similar to established DPP-IV inhibitors like linagliptin, which has been shown to lower urinary albumin excretion in diabetic patients .
  • Antioxidant Properties : The compound exhibits antioxidant activities that could mitigate cellular damage caused by free radicals, a common feature among many therapeutic agents aimed at treating chronic diseases .
  • Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

propan-2-yl 4-[[2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate

InChI

InChI=1S/C22H27N5O4/c1-16(2)31-21(29)17-6-8-18(9-7-17)25-20(28)15-24-22(30)27-13-11-26(12-14-27)19-5-3-4-10-23-19/h3-10,16H,11-15H2,1-2H3,(H,24,30)(H,25,28)

InChI Key

ISLNCBXMILAEDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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